Tenuifoliose J
Description
Contextualization of Tenuifoliose J within Natural Products Chemistry
This compound is classified as an oligosaccharide ester, a specific type of glycoside. Its fundamental structure consists of a core oligosaccharide (a complex sugar molecule) to which various acyl groups are attached via ester linkages. These attached groups can include moieties such as acetic, benzoic, and p-hydroxycinnamoyl acids. researchgate.net The structural complexity of this compound arises from the specific sequence of monosaccharide units in the sugar chain, the precise positions of the ester attachments, and the nature of the acyl groups themselves.
In the broader context of natural products chemistry, this compound is part of a large family of sucrose (B13894) esters and related oligosaccharide derivatives. These compounds are secondary metabolites, meaning they are not directly involved in the primary life-sustaining processes of the plant, such as growth and photosynthesis. Instead, they are thought to play roles in defense mechanisms, signaling, and interaction with the environment. The study of such compounds is pivotal for discovering new chemical scaffolds that may lead to the development of new therapeutic agents. The isolation and structural elucidation of compounds like this compound rely on advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Significance of Oligosaccharide Esters in Phytochemical Research
Oligosaccharide esters are a significant and widely distributed group of phytochemicals found in the roots, stems, leaves, and other parts of many medicinal plants. nih.govneurotechcenter.org Their importance in phytochemical research is multifaceted. Structurally, they exhibit immense diversity due to variations in the number and type of monosaccharide units, the positions of glycosidic bonds, and the number, type, and position of the attached ester groups. nih.govneurotechcenter.org Common esterifying units include phenylpropanoids (like coumaroyl, feruloyl, and sinapoyl groups) and benzoates. nih.govneurotechcenter.org
Functionally, these compounds are not merely for energy storage; they are recognized for a wide array of biological activities. nih.govneurotechcenter.org Numerous in vitro and in vivo studies have demonstrated that oligosaccharide esters can possess antioxidant, neuroprotective, anti-inflammatory, and antidepressant properties, among others. researchgate.net For instance, research has shown that oligosaccharide esters with feruloyl groups tend to exhibit better antioxidant activities than those with coumaroyl groups, and an increased number of phenolic hydroxyl and acetyl groups can also enhance this activity. nih.gov This structural and functional diversity makes oligosaccharide esters a highly valuable source of bioactive compounds and a subject of intense investigation for potential new drug development. nih.govneurotechcenter.org
Overview of Polygala tenuifolia Willd. as a Source of Bioactive Metabolites
This compound is isolated from Polygala tenuifolia Willd., a perennial herb belonging to the Polygalaceae family. nih.gov The root of this plant, known as Radix Polygalae, has been a staple in traditional Asian medicine for centuries. nih.govresearchgate.net Phytochemical investigations of P. tenuifolia have revealed it to be a rich reservoir of diverse bioactive secondary metabolites. mdpi.com
The major chemical constituents identified from the roots of P. tenuifolia can be categorized into several main classes. nih.govmdpi.com These include triterpenoid (B12794562) saponins (B1172615), xanthone (B1684191) glycosides, phenolic glycosides, and, notably, a large number of oligosaccharide esters like this compound. nih.govmdpi.com Research has led to the isolation of dozens of unique compounds from this plant, demonstrating its chemical complexity. researchgate.netmdpi.com The various compounds isolated from P. tenuifolia have been shown to exhibit a range of pharmacological effects, including significant anti-inflammatory and neuroprotective activities. nih.govrsc.orgnih.gov This rich chemical profile underscores the importance of P. tenuifolia as a source for natural product research and the discovery of novel bioactive compounds. mdpi.com
Properties
IUPAC Name |
[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H72O33/c1-26(63)79-23-36-42(71)50(87-55-46(75)44(73)40(69)33(20-60)82-55)48(77)57(84-36)88-51-49(86-39(68)19-13-29-10-16-32(66)17-11-29)37(24-80-27(2)64)85-58(52(51)89-56-47(76)45(74)41(70)34(21-61)83-56)92-59(25-81-38(67)18-12-28-8-14-31(65)15-9-28)53(43(72)35(22-62)91-59)90-54(78)30-6-4-3-5-7-30/h3-19,33-37,40-53,55-58,60-62,65-66,69-77H,20-25H2,1-2H3/b18-12+,19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBDWRYPYUQSAB-KLCVKJMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H72O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Purification Methodologies for Tenuifoliose J
Advanced Extraction Techniques for Oligosaccharides from Plant Matrices
Extracting oligosaccharides from complex plant matrices requires careful selection of solvents and methods to maximize yield while preserving the integrity of the target compound.
Solvent-based extraction relies on the principle of differential solubility, where the chosen solvent selectively dissolves the target compounds from the plant material. For oligosaccharides, which are generally polar, aqueous or hydroalcoholic solvent systems are commonly employed. Ethanol and methanol, often in aqueous solutions ranging from 50% to 80% (v/v), are frequently utilized due to their ability to extract polar compounds efficiently while minimizing the co-extraction of less polar impurities ncsu.eduacs.orgmdpi.com. Water itself is also an effective solvent for oligosaccharides, though it may also extract a broader range of hydrophilic compounds, necessitating more rigorous downstream purification acs.orgmdpi.com. The choice of solvent concentration and temperature can significantly influence extraction yield and efficiency, with higher temperatures and specific solvent strengths often leading to increased extraction of oligosaccharides, though care must be taken to avoid degradation acs.orgmdpi.com.
Maceration is a fundamental solid-liquid extraction technique where plant material is soaked in a solvent at room temperature for an extended period, typically ranging from 24 hours to several days, with occasional stirring srce.hrpureandcare.comnih.gov. This method is considered gentle, making it suitable for heat-sensitive compounds like oligosaccharides. The solid-to-solvent ratio is a crucial parameter, with ratios such as 1:10 or 1:15 (m/V) commonly used to ensure adequate solvent penetration and efficient extraction mdpi.comsrce.hr. While maceration is straightforward, optimizing parameters such as extraction time, solvent concentration, and temperature can enhance the recovery of oligosaccharides acs.orgmdpi.comsrce.hr. For instance, extraction times of 60 to 120 minutes at room temperature or slightly elevated temperatures (e.g., 50°C) have shown effectiveness in yielding phenolic compounds and related substances mdpi.comsrce.hrscielo.br.
Chromatographic and Spectroscopic Approaches in Tenuifoliose J Isolation
Following extraction, chromatographic and spectroscopic techniques are indispensable for the purification and definitive identification of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of complex mixtures, including oligosaccharides researchgate.netresearchgate.netnih.govijirmps.orgnih.govadvancechemjournal.comnih.gov. For oligosaccharides, reversed-phase HPLC (RP-HPLC) is frequently employed, often utilizing stationary phases such as C18 or amide-bonded silica (B1680970), which offer good retention for these polar compounds ijirmps.orgnih.govnih.govsciopen.comderpharmachemica.com. Mobile phases typically consist of aqueous buffers mixed with organic modifiers like acetonitrile (B52724) or methanol, often with gradient elution to achieve optimal separation of compounds with varying polarities and degrees of polymerization researchgate.netijirmps.orgnih.govadvancechemjournal.comnih.govsciopen.comnih.govresearchgate.net. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a valuable approach for oligosaccharide separation, utilizing polar stationary phases and organic-rich mobile phases sciopen.comresearchgate.net. Preparative HPLC is specifically employed to isolate larger quantities of purified compounds, allowing for minor modifications to analytical systems, such as larger injector loops researchgate.net.
Mass Spectrometry (MS) plays a pivotal role in guiding purification processes and confirming the identity of isolated compounds. When coupled with HPLC (LC-MS), it provides real-time information on the molecular weight of eluting peaks, enabling the identification of fractions containing the target molecule researchgate.netnih.govfrontiersin.orgresearchgate.net. Electrospray Ionization (ESI) is a common ionization technique for oligosaccharides, generating ions such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺, which are crucial for molecular weight determination researchgate.netresearchgate.netmdpi.comasu.edujlu.edu.cnnih.gov. MS detection significantly enhances the sensitivity and specificity of compound identification during chromatographic separation, making it an indispensable tool in natural product research nih.govfrontiersin.org.
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) represents a powerful, high-resolution analytical platform for the comprehensive profiling and structural elucidation of oligosaccharides mdpi.comacs.orgnih.gov. This technique offers high mass accuracy, enabling the determination of elemental composition, and provides detailed fragmentation data through tandem mass spectrometry (MS/MS) nih.govmdpi.comacs.org. MS/MS fragmentation patterns, including glycosidic bond cleavages and cross-ring cleavages, yield critical information about the sequence, linkages, and branching patterns of oligosaccharides, facilitating de novo structural determination jlu.edu.cnmdpi.comacs.orgnih.govacs.orgnih.govrsc.orgresearchgate.net. The integration of UPLC-Q-TOF-MS/MS allows for the simultaneous separation and detailed structural characterization of multiple oligosaccharides within a complex plant extract, providing a robust method for identifying and confirming compounds like this compound mdpi.comacs.orgnih.gov.
Challenges and Innovations in this compound Isolation from Complex Botanical Mixtures
The isolation and purification of this compound, a significant oligosaccharide ester, from its botanical sources, primarily the roots of Polygala tenuifolia Willd., presents a series of intricate challenges inherent to natural product chemistry. These difficulties stem from the complex composition of plant matrices and the specific physicochemical properties of this compound itself. Overcoming these hurdles necessitates the application of advanced methodologies and innovative strategies.
Challenges in this compound Isolation
The primary obstacles encountered during the isolation of this compound are rooted in the inherent complexity of the plant material and the compound's characteristics:
Complex Botanical Matrix: Polygala tenuifolia is rich in a diverse array of secondary metabolites, including numerous other oligosaccharide esters, saponins (B1172615), and phenolic compounds frontiersin.orgmdpi.comresearchgate.net. This dense mixture means that this compound is not present in isolation but rather as one component among many, often with similar polarities and chemical structures frontiersin.orgmdpi.com. The presence of these structurally related compounds can lead to co-elution during chromatographic separation, making the purification of this compound to a high degree of purity a demanding task.
Separation Difficulty: The structural similarity to other oligosaccharide esters present in Polygala species poses a significant challenge for chromatographic resolution frontiersin.orgmdpi.com. Achieving effective separation requires highly selective and efficient chromatographic techniques capable of differentiating compounds with subtle structural variations.
Compound Stability: While specific data on this compound's stability under various conditions is limited in the reviewed literature, natural products, in general, can be susceptible to degradation by heat, extreme pH, or enzymatic activity during extraction and purification processes nih.gov. This necessitates careful optimization of extraction and purification parameters to maintain the integrity of the target compound.
Innovations and Methodologies
To address these challenges, researchers employ a suite of sophisticated techniques, integrating advanced extraction and purification strategies with precise analytical methods:
Advanced Extraction Techniques:
Green Extraction Methods: Beyond conventional solvent extraction (e.g., using ethanol), greener and more efficient techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly utilized nih.govmdpi.comjpionline.orgresearchgate.net. These methods enhance cell wall disruption and mass transfer, leading to higher extraction yields, reduced solvent consumption, and shorter extraction times, which can also help in mitigating potential degradation researchgate.net.
Differential Extraction: Employing sequential extraction with solvents of varying polarities, such as partitioning between water and dichloromethane, is crucial for removing lipophilic constituents and concentrating the polar compounds of interest, including this compound mdpi.com.
Sophisticated Purification Strategies:
Chromatographic Techniques: A multi-step chromatographic approach is indispensable for isolating this compound. This typically involves:
Column Chromatography: Utilizing stationary phases such as silica gel or octadecylsilyl (ODS) columns for initial fractionation and separation of major compound classes mdpi.comnih.gov.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC): These techniques are critical for achieving high purity by resolving compounds with similar polarities using optimized gradient elution systems frontiersin.orgmdpi.comjpionline.org.
Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced resolution and faster separation times compared to conventional HPLC, improving efficiency in complex mixture analysis and purification jpionline.orgnih.gov.
Countercurrent Chromatography (CCC): This support-free liquid-liquid partition chromatography technique is highly effective for separating complex mixtures without irreversible adsorption, making it valuable for preliminary fractionation jpionline.org.
Analytical Support for Identification and Purity Assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): Essential for definitive structural elucidation and confirmation of the isolated compound's identity and purity mdpi.commdpi.com.
Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and UPLC-Q-TOF-MS: These techniques are vital for molecular weight determination, structural characterization, and monitoring the purification process by identifying this compound in various fractions mdpi.commdpi.comnih.gov.
Thin-Layer Chromatography (TLC): Used for rapid screening of fractions and monitoring the progress of chromatographic separations jpionline.orgnih.gov.
Biosynthetic Pathways and Precursors of Tenuifoliose J
Elucidation of Oligosaccharide Biosynthesis in Polygala tenuifolia Willd.
Oligosaccharides, including those found in Polygala tenuifolia such as Tenuifoliose J, are synthesized through the sequential addition of monosaccharide units by a class of enzymes known as glycosyltransferases nih.gov. These enzymes utilize activated sugar nucleotides (e.g., UDP-glucose, UDP-galactose) as substrates, which are derived from primary carbohydrate metabolism. The specific linkages and branching patterns that define the structure of an oligosaccharide are determined by the repertoire and activity of these glycosyltransferases. While the precise enzymatic machinery for this compound assembly involves these glycosyltransferases, the broader metabolic context, including the supply of energy and essential building blocks, is influenced by other primary and secondary metabolic pathways within the plant.
Investigation of Enzymatic Pathways in this compound Formation
Key enzymes in the triterpenoid (B12794562) saponin (B1150181) biosynthetic pathway, originating from the MVA pathway, have been investigated in Polygala tenuifolia. These include Squalene (B77637) Synthase (SQS), Squalene Monooxygenase (SQE), and Beta-Amyrin Synthase (β-AS) plos.orgnih.govfigshare.comresearchgate.netnih.gov. SQS catalyzes the condensation of two farnesyl pyrophosphate molecules to form squalene, which is then epoxidized by SQE to 2,3-oxidosqualene (B107256). Subsequently, β-AS, an oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, a crucial intermediate in the synthesis of oleanane-type triterpenes, which are common in Polygala species plos.orgnih.govfigshare.comresearchgate.net.
Studies employing metabolomic analysis coupled with quantitative real-time PCR (qRT-PCR) have revealed significant correlations between the expression levels of genes encoding these enzymes and the accumulation of triterpenoid saponins (B1172615) in P. tenuifolia plos.orgfigshare.comresearchgate.net. Specifically, the expression of SQS, SQE, and β-AS genes has been found to be significantly higher in the roots, which are the primary site of saponin accumulation plos.orgnih.govfigshare.comresearchgate.net. These genes were also found to be overexpressed by 2 to 13-fold in roots compared to other tissues plos.org. The high correlation coefficients observed between the expression levels of SQS, SQE, and β-AS and the peak area intensity of triterpenoid saponins underscore their pivotal roles in the biosynthesis of these compounds plos.orgfigshare.comresearchgate.net.
| Gene/Enzyme | Role in Triterpenoid Biosynthesis | Expression Pattern in P. tenuifolia Roots | Correlation with Triterpenoid Saponins |
| Squalene Synthase (SQS) | Condenses farnesyl pyrophosphate to squalene | Significantly overexpressed | Highly correlated |
| Squalene Monooxygenase (SQE) | Converts squalene to 2,3-oxidosqualene | Significantly overexpressed | Highly correlated |
| Beta-Amyrin Synthase (β-AS) | Cyclizes 2,3-oxidosqualene to β-amyrin | Significantly overexpressed | Highly correlated |
| Phosphomevalonate Kinase (PMK) | Involved in MVA pathway, converts phosphomevalonate to diphosphomevalonate | Significantly overexpressed | Correlated (implied) |
Note: Correlation strength is based on reported high correlations and significant overexpression in root tissues.
The primary precursors for the MVA pathway are acetyl-CoA and, ultimately, carbohydrates from photosynthesis. The MVA pathway itself generates IPP and DMAPP, which are the fundamental five-carbon units for all isoprenoids. For this compound, the sugar moieties are derived from cellular pools of monosaccharides, such as glucose and fructose, which are products of photosynthesis and subsequent metabolic processing. The esterifying groups, often cinnamic acid derivatives like coumaroyl and feruloyl acids, are synthesized via the phenylpropanoid pathway.
Compound List:
this compound
Acetyl-CoA
Mevalonate (MVA)
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
Farnesyl pyrophosphate
Squalene
2,3-Oxidosqualene
β-Amyrin
Glucose
Fructose
Coumaroyl acid
Feruloyl acid
Structural Elucidation Methodologies for Tenuifoliose J Analogs
Comparative Structural Analysis with Related Tenuifolioses (e.g., Tenuifoliose H, I, K, L, Q)
The structural elucidation of a new natural product is greatly facilitated by comparing its spectral data with those of known, structurally related compounds from the same biological source. The Tenuifoliose family of compounds, isolated from Polygala tenuifolia, shares a common oligosaccharide core with variations in the number, type, and position of ester groups.
By meticulously comparing the ¹H and ¹³C NMR chemical shifts, coupling constants, and MS/MS fragmentation patterns of Tenuifoliose J with those reported for Tenuifolioses H, I, K, L, and Q, researchers can rapidly identify shared structural features and pinpoint differences. For instance, a significant downfield shift (acyloxy shift) of a particular proton and its attached carbon in the NMR spectra of this compound compared to a known analog would strongly suggest the location of an additional ester group at that position. Similarly, the presence of a unique fragment ion in the MS/MS spectrum of this compound can provide direct evidence for a differing substituent. This comparative approach significantly accelerates the process of structure determination and reduces ambiguity.
Advanced Computational Approaches in Oligosaccharide Structure Confirmation
To provide further confidence in the assigned structure, advanced computational methods are increasingly being integrated into the elucidation workflow. These in silico approaches can help validate proposed structures and resolve complex stereochemical challenges.
Calculation of NMR Parameters: Using methods such as Density Functional Theory (DFT), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound. The calculated data is then statistically compared with the experimental values. A high degree of correlation between the theoretical and experimental spectra provides strong evidence in support of the proposed structure.
Molecular Modeling: Computational modeling can be used to generate low-energy 3D conformations of the this compound molecule. This is particularly useful for interpreting through-space NMR correlations, such as those observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which depend on the spatial proximity of nuclei. By understanding the preferred spatial arrangement of the molecule, researchers can confirm the relative stereochemistry of the sugar units and the orientation of the ester groups.
While specific computational studies on this compound have not been detailed in the available literature, these methods represent the cutting edge of natural product structure confirmation and are invaluable for verifying the complex structures of oligosaccharide esters.
Mechanistic Investigations of Tenuifoliose J S Biological Activities
Neuroprotective Mechanisms of Action of Tenuifoliose J
There is currently no scientific evidence available to delineate the neuroprotective mechanisms of action of this compound. Research into its potential effects on neuronal cells and related molecular pathways has not been published.
A comprehensive review of published studies indicates that the protective effects of this compound against stress-induced neuronal dysfunction, specifically in models such as corticosterone-induced SH-SY5Y cells, have not been investigated. The SH-SY5Y cell line is a commonly used in vitro model for neurodegenerative diseases and neurotoxicity studies. However, no data exists on the application of this model to study the neuroprotective potential of this compound.
The molecular targets and interactions through which this compound might exert neuroprotective effects remain unknown. There are no available studies that have explored its binding affinities, enzyme inhibition, or modulation of signaling pathways related to neuroprotection.
Antioxidant Activity and Molecular Targets
The antioxidant properties of this compound and its molecular targets within antioxidant pathways have not been characterized in the scientific literature.
There are no published studies that have evaluated the free radical scavenging activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH assay is a common and straightforward method used to assess the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical. The absence of such data means that the direct antioxidant potential of this compound is yet to be determined.
Information regarding the influence of this compound on endogenous antioxidant enzyme systems is not available. Key enzymes in this system include Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), which are crucial for detoxifying reactive oxygen species within the body. Whether this compound can modulate the activity or expression of these enzymes has not been the subject of scientific investigation.
Anti-Inflammatory Effects and Signaling Pathway Interventions
The potential anti-inflammatory effects of this compound and its interactions with inflammatory signaling pathways have not been documented in any published research. Numerous signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are critical in the inflammatory process. However, no studies have explored whether this compound can intervene in these or other inflammatory cascades.
Modulation of Protein Kinase A (PKA) Pathway
Research investigating the effects of Polygala tenuifolia extract, which contains this compound, has indicated a modulatory role in the Protein Kinase A (PKA) signaling pathway. The PKA pathway is a critical intracellular signaling cascade involved in a multitude of cellular processes. Studies on a human mast cell line (HMC-1) have shown that the extract of Polygala tenuifolia can significantly inhibit PKA activity that is stimulated by substance P and corticotropin-releasing factor. While these findings point to the potential of the plant's constituents to modulate this pathway, further research is required to isolate and confirm the specific effects of this compound on the PKA pathway.
Table 1: Effect of Polygala tenuifolia Extract on PKA Activity
| Cell Line | Stimulant | Treatment | Effect on PKA Activity |
| HMC-1 | Substance P / CRF | Polygala tenuifolia Extract | Inhibition |
Note: This data represents the effect of the whole extract, not isolated this compound.
Regulation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that mediates cellular responses to stress, inflammation, and other external stimuli. Investigations into the extract of Polygala tenuifolia have revealed its capacity to regulate this pathway. Specifically, in HMC-1 cells, the extract has been observed to selectively inhibit the phosphorylation of p38 MAPK. This suggests that components within the extract, such as this compound, may play a role in mitigating inflammatory responses mediated by p38 MAPK activation. However, direct evidence of this compound's isolated activity on this pathway is not yet available.
Table 2: Regulation of p38 MAPK Phosphorylation by Polygala tenuifolia Extract
| Cell Line | Condition | Treatment | Effect on p38 MAPK Phosphorylation |
| HMC-1 | Stimulated | Polygala tenuifolia Extract | Selective Inhibition |
Note: This data is based on the effects of the whole plant extract.
Inhibition of Cyclooxygenase-2 (COX-2) Expression
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory process through the production of prostaglandins. The inhibition of COX-2 is a major target for anti-inflammatory therapies. Studies on the extracts of Polygala tenuifolia have demonstrated an inhibitory effect on COX-2 expression. This suggests that the anti-inflammatory properties of the plant may be, in part, attributable to the downregulation of this enzyme. While this compound is a known constituent of this plant, its specific contribution to COX-2 inhibition has not been independently verified.
Activation of NRF2-mediated Heme Oxygenase-1 (Ho-1) Signaling
The NRF2-mediated Heme Oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the production of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties. Research on constituents of Polygala tenuifolia has indicated the potential to activate this protective pathway. For instance, tenuigenin, another compound from the same plant, has been shown to induce Nrf2/HO-1 signaling. This raises the possibility that other saponins (B1172615) from the plant, including this compound, may also share this mechanism of action, though direct experimental evidence is pending.
Exploration of Other Potential Biological Activities (e.g., Anti-dementia, Anti-depression)
The traditional use of Polygala tenuifolia for cognitive and mood-related conditions has prompted scientific investigation into its potential anti-dementia and anti-depressant activities. Saponins, the class of compounds to which this compound belongs, are considered major active ingredients of this plant and have been shown to possess neuroprotective effects. nih.gov These compounds are believed to contribute to the plant's therapeutic potential by reducing β-amyloid accumulation, exerting antioxidant effects, regulating neurotransmitters, and improving synaptic function. nih.gov
Structure Activity Relationship Sar Studies of Tenuifoliose J and Its Derivatives
Systematic Modification of the Oligosaccharide Core and Ester Moieties
The foundational structure of Tenuifoliose J is a complex oligosaccharide core adorned with various ester moieties. neurotechcenter.orgnih.gov SAR studies on this compound and related oligosaccharide esters from Polygalae Radix have begun to shed light on the contributions of these components to its neuroprotective effects. tmrjournals.com The core typically consists of a sucrose (B13894) molecule linked to glucose or rhamnose units, forming a larger oligosaccharide chain. tmrjournals.com
Research suggests that the neuroprotective activity of these compounds is intrinsically linked to the parent nucleus structure, as well as the type and positioning of the ester substituents. tmrjournals.com One notable study highlighted that modifications to these ester groups can significantly impact bioactivity. For instance, the presence of an acetyl substitution may lead to a reduction in the neuroprotective effect of the oligosaccharide ester. tmrjournals.com Conversely, the introduction of a ferulic acid moiety has been observed to potentially enhance this neuroprotective capacity. tmrjournals.com
The following table details the structural components of this compound:
| Component | Description |
| Oligosaccharide Core | A complex carbohydrate backbone, typically derived from sucrose with additional glucose units. |
| Ester Moieties | Various acid groups attached to the sugar core, including acetyl and other organic acids. |
Identification of Pharmacophoric Elements for Specific Biological Activities
The identification of the key pharmacophoric elements within this compound is crucial for understanding its interaction with biological targets and for the rational design of new therapeutic agents. tmrjournals.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.
Key insights into the pharmacophoric requirements include:
The parent nucleus structure: The core oligosaccharide scaffold is fundamental to the observed neuroprotective effects. tmrjournals.com
Type and location of subunits: The specific types of sugars and their linkage points within the core influence the molecule's conformation and biological interactions. tmrjournals.com
Nature of ester substituents: As previously noted, the presence of certain ester groups, such as ferulic acid, may enhance activity, while others, like acetyl groups, might diminish it, indicating their critical role in the pharmacophore. tmrjournals.com
Computational Approaches in SAR Analysis and Predictive Modeling
In recent years, computational methods have become indispensable tools in the field of drug discovery and SAR analysis. mdpi.com These in silico techniques offer a rapid and cost-effective means to predict the biological activity of novel compounds and to understand the molecular basis of their action. For complex molecules like this compound, computational approaches can provide valuable insights that are often difficult to obtain through experimental methods alone.
While specific computational studies focused exclusively on this compound are not extensively documented, the general principles of computational SAR analysis are highly applicable. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of this compound analogs with their neuroprotective activities. mdpi.com Molecular docking simulations could be used to predict the binding mode of this compound and its derivatives to putative biological targets, helping to elucidate the mechanism of action at a molecular level.
Such computational models can guide the synthesis of new derivatives with potentially improved activity by identifying key structural modifications that are likely to enhance the desired biological effect.
Derivatization Strategies for Enhanced Biological Performance
Building upon the insights gained from SAR studies, targeted derivatization strategies can be implemented to enhance the biological performance of this compound. The goal of such strategies is to create new analogs with improved potency, selectivity, and pharmacokinetic properties.
Based on the preliminary SAR findings for oligosaccharide esters from Polygalae Radix, several derivatization approaches can be envisioned for this compound:
Modification of Ester Moieties: A key strategy involves the systematic replacement of the existing ester groups with a variety of other acyl groups. For example, based on the finding that ferulic acid may enhance neuroprotection, a series of derivatives could be synthesized incorporating different substituted cinnamic acids or other phenolic acids to explore the impact on activity. tmrjournals.com
Introduction of Novel Functional Groups: The addition of new functional groups at specific positions on the this compound scaffold could be used to probe for new interactions with the target and potentially improve properties such as cell permeability or metabolic stability.
The following table summarizes potential derivatization strategies and their rationales:
| Derivatization Strategy | Rationale | Potential Outcome |
| Replacement of Acetyl Groups | Acetyl groups may decrease neuroprotective activity. tmrjournals.com | Increased neuroprotective potency. |
| Introduction of Ferulic Acid Moieties | Ferulic acid has been suggested to enhance neuroprotective effects. tmrjournals.com | Enhanced neuroprotective efficacy. |
| Variation of Phenolic Acid Esters | To explore the electronic and steric requirements for optimal activity. | Identification of more potent analogs. |
| Modification of the Sugar Backbone | To optimize the conformation and binding to the biological target. | Improved selectivity and activity. |
Through a continued and integrated approach that combines chemical synthesis, biological evaluation, and computational modeling, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for neurodegenerative conditions.
Future Directions and Translational Research Perspectives
Integration of Omics Technologies in Tenuifoliose J Research (e.g., Metabolomics, Transcriptomics)
The application of omics technologies, such as metabolomics and transcriptomics, offers a powerful lens through which to understand this compound's biosynthesis, metabolic fate, and cellular interactions researchgate.netmdpi.combmbreports.orgmdpi.com. Future research should leverage metabolomics to map the complete metabolic pathways involved in this compound production within its plant source, thereby identifying key enzymes and precursor molecules. This can also aid in characterizing different plant chemotypes with varying this compound yields. Concurrently, transcriptomics can elucidate gene expression patterns in response to this compound treatment or during its biosynthesis, revealing regulatory mechanisms and potential molecular targets. Integrating data from both transcriptomics and metabolomics will provide a holistic view of this compound's biological roles, enabling a deeper understanding of its mechanisms of action and guiding the discovery of new therapeutic applications.
Table 1: Potential Omics Insights for this compound Research
| Omics Technology | Potential Application | Expected Outcome |
| Metabolomics | Biosynthesis pathway mapping | Identification of precursor metabolites and enzymes mdpi.com |
| Metabolomics | Chemotype analysis | Correlation of this compound levels with plant genetic variations |
| Transcriptomics | Gene expression profiling | Identification of regulatory genes in this compound production researchgate.netmdpi.com |
| Transcriptomics | Pathway analysis | Understanding cellular response to this compound treatment |
Advanced Analytical Techniques for Comprehensive Characterization
To ensure the quality, purity, and accurate structural understanding of this compound, advanced analytical techniques are indispensable. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is crucial for precise mass determination, fragmentation pattern analysis, and impurity profiling, as demonstrated in the characterization of various natural products researchgate.netmdpi.comsdstate.edu. Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR techniques (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), will be vital for resolving complex stereochemistry and confirming detailed structural assignments. For definitive structural confirmation, especially for novel analogs or isomers, X-ray crystallography remains the gold standard. These techniques collectively ensure the robust characterization required for reliable research and development.
Table 2: Advanced Analytical Techniques for this compound Characterization
| Technique | Application | Key Information Provided |
| LC-HRMS/MS | Identification and Quantification | Accurate mass, fragmentation patterns, impurity profiling researchgate.netmdpi.com |
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Atom connectivity, J-couplings, spatial proximity mdpi.com |
| NOESY NMR | Stereochemical Assignment | Spatial arrangement of protons, confirmation of stereocenters |
| X-ray Crystallography | Definitive Structure Confirmation | Absolute configuration, solid-state packing |
Innovative Synthetic and Semi-Synthetic Strategies for this compound and Analogs
Given the natural origin of this compound, challenges related to isolation yield and availability may necessitate innovative synthetic approaches. Future research should focus on developing efficient total synthesis routes to enable large-scale production and facilitate the creation of structural analogs. Semi-synthetic strategies, involving the modification of more abundant related natural products or precursors, offer a pragmatic pathway to access this compound and its derivatives nih.gov. The synthesis of analogs is particularly important for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, pharmacokinetic properties, and potentially uncover novel biological activities. Biocatalysis could also play a role in achieving regioselective and stereoselective modifications, aligning with green chemistry principles.
Table 3: Strategies for this compound and Analog Synthesis
| Strategy | Objective | Potential Benefits |
| Total Synthesis | De novo construction of this compound | Scalability, access to unnatural analogs nih.gov |
| Semi-synthesis (from related glycosides) | Modification of natural precursors | Efficiency, cost-effectiveness, structural diversity nih.gov |
| Biocatalysis | Enzymatic modification | Regioselectivity, stereoselectivity, greener chemistry |
Exploration of Novel Biological Targets and Therapeutic Applications
While this compound is recognized for its neuroprotective properties medchemexpress.com, its full therapeutic potential likely extends beyond this known activity. Future research should focus on identifying novel molecular targets and pathways that this compound modulates. This could involve high-throughput screening assays, in silico target prediction, and mechanistic studies to elucidate its interactions with cellular signaling cascades, such as those involved in inflammation, oxidative stress, or neurodegenerative processes. For instance, exploring its impact on pathways like Nrf2 or NF-κB could reveal applications in a broader range of diseases characterized by oxidative damage or inflammation mdpi.comnih.gov. Investigating its potential in oncology, metabolic disorders, or immune modulation warrants further exploration based on its chemical class and preliminary findings.
Table 4: Emerging Therapeutic Targets and Applications for this compound
| Potential Target Pathway/Molecule | Proposed Therapeutic Area | Rationale |
| Nrf2 Activation | Antioxidant defense, Cancer prevention | This compound's known antioxidant properties medchemexpress.commdpi.com |
| NF-κB Inhibition | Anti-inflammatory, Autoimmune diseases | Modulation of inflammatory signaling cascades mdpi.comnih.gov |
| Mitochondrial Function Modulation | Neurodegenerative diseases, Metabolic syndrome | Potential role in cellular energy homeostasis |
| Apoptosis Induction (in cancer cells) | Oncology | Evidence from preliminary studies on related compounds mdpi.com |
Synergistic Effects in Multi-Component Herbal Formulations Containing this compound
This compound is often found within complex natural matrices, such as Polygala tenuifolia extracts, which are traditionally used in multi-component herbal formulations researchgate.netjddtonline.infofrontiersin.orgresearchgate.net. Research into the synergistic effects of this compound in combination with other bioactive compounds is a promising avenue for enhancing therapeutic efficacy and potentially reducing side effects jddtonline.infonih.govnih.govmdpi.com. Future studies should systematically investigate how this compound interacts with other phytochemicals, such as other saponins (B1172615), flavonoids, or polysaccharides, within these formulations. Understanding these synergistic interactions, whether pharmacokinetic (affecting absorption, distribution, metabolism, excretion) or pharmacodynamic (modulating different targets or pathways), could lead to the development of more potent and effective therapeutic strategies, leveraging the holistic approach of traditional medicine.
Q & A
Q. How can mixed-methods approaches enhance understanding of this compound’s multidisciplinary applications?
- Answer: Integrate qualitative data (ethnobotanical surveys) with quantitative metabolomics to identify traditional uses and bioactive compounds. Use triangulation to validate findings across datasets .
Data Reporting and Publication
Q. What are the key components of a rigorous methodology section for manuscripts on this compound?
Q. How should researchers address peer review critiques regarding experimental limitations in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
